molecular formula C16H11ClN2O3S B4584887 N-(5-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(5-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B4584887
M. Wt: 346.8 g/mol
InChI Key: RJLKDBVFRIJJRC-UHFFFAOYSA-N
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Description

N-(5-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound that belongs to the benzothiazole family, a class of heterocyclic aromatic compounds that incorporate both benzene and thiazole structural motifs. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their antimicrobial, anticancer, and anti-inflammatory properties among others.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves condensation reactions, cyclization processes, and substitutions. For instance, Obasi et al. (2017) reported the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide by a condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions, a method that could be adapted for the synthesis of closely related compounds (Obasi et al., 2017).

Scientific Research Applications

Synthesis and Biological Evaluation

  • Diuretic Activity

    A study focused on synthesizing biphenyl benzothiazole-2-carboxamide derivatives, one of which showed promising diuretic activity, highlighting the compound's potential application in treating conditions that benefit from diuresis (Yar et al., 2009).

  • Antitumor Agents

    Benzothiazole derivatives have been synthesized and evaluated for their antitumor properties, with one derivative exhibiting significant inhibitory effects on tumor growth in vivo, suggesting the compound's utility in cancer research (Yoshida et al., 2005).

  • Antimicrobial Screening

    Novel 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives were synthesized and demonstrated antibacterial activity against several pathogenic microorganisms, positioning these compounds as potential antimicrobial agents (Idrees et al., 2019).

  • Corrosion Inhibition

    Benzothiazole derivatives were studied for their effectiveness as corrosion inhibitors on steel in a chloride environment, revealing their potential as protective agents against metal corrosion, which is crucial for industrial applications (Hu et al., 2016).

Chemical Synthesis and Transformation

  • C–H Thiolation: A metal- and reagent-free method for synthesizing benzothiazoles through TEMPO-catalyzed electrolytic C–H thiolation of N-(hetero)arylthioamides was reported, offering a novel approach to constructing these compounds, which are prevalent in pharmaceuticals and organic materials (Qian et al., 2017).

Future Directions

The future directions for research on this compound would depend on its specific applications. Given the biological activity of benzothiazoles, it could potentially be explored for pharmaceutical applications .

properties

IUPAC Name

N-(5-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3S/c17-10-2-4-14-11(8-10)18-16(23-14)19-15(20)9-1-3-12-13(7-9)22-6-5-21-12/h1-4,7-8H,5-6H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLKDBVFRIJJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC4=C(S3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 3
N-(5-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 4
N-(5-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 5
N-(5-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(5-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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